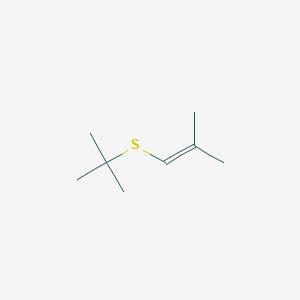
1-(tert-Butylsulfanyl)-2-methylprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butylsulfanyl)-2-methylprop-1-ene is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to a methylpropene backbone
Vorbereitungsmethoden
The synthesis of 1-(tert-Butylsulfanyl)-2-methylprop-1-ene can be achieved through several routes. One common method involves the reaction of tert-butylthiol with an appropriate alkene under controlled conditions. The reaction typically requires the presence of a catalyst and specific temperature settings to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
1-(tert-Butylsulfanyl)-2-methylprop-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the sulfanyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents employed .
Wissenschaftliche Forschungsanwendungen
1-(tert-Butylsulfanyl)-2-methylprop-1-ene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(tert-Butylsulfanyl)-2-methylprop-1-ene exerts its effects involves interactions with various molecular targets. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules . The pathways involved depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
1-(tert-Butylsulfanyl)-2-methylprop-1-ene can be compared with other similar compounds, such as:
tert-Butylsulfanylphthalonitriles: These compounds have similar sulfanyl groups but different core structures, leading to distinct properties and applications.
tert-Butylsulfanylbenzene: This compound has a benzene ring instead of a methylpropene backbone, resulting in different chemical behavior and uses.
Eigenschaften
CAS-Nummer |
63196-96-3 |
|---|---|
Molekularformel |
C8H16S |
Molekulargewicht |
144.28 g/mol |
IUPAC-Name |
1-tert-butylsulfanyl-2-methylprop-1-ene |
InChI |
InChI=1S/C8H16S/c1-7(2)6-9-8(3,4)5/h6H,1-5H3 |
InChI-Schlüssel |
QFSKRDCGQNEBCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CSC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


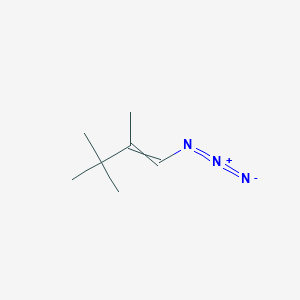


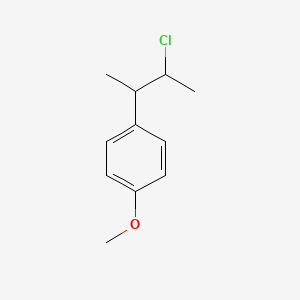

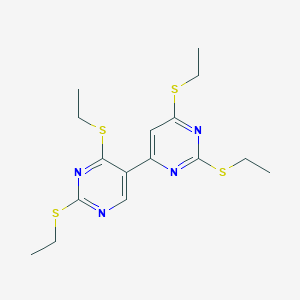
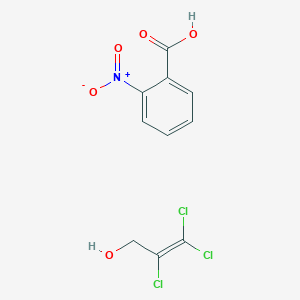
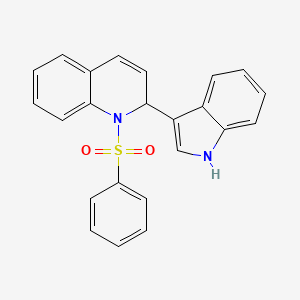
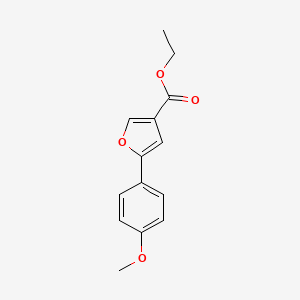
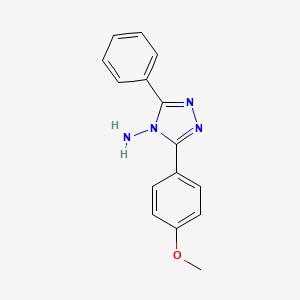

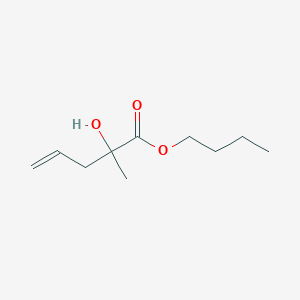
![N-[6-(benzylamino)-6-oxohexyl]acrylamide](/img/structure/B14513400.png)

